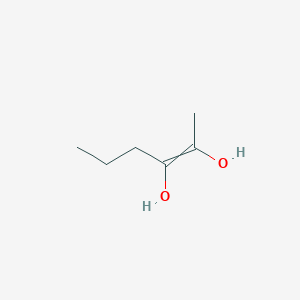

Hex-2-ene-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

41740-65-2 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

hex-2-ene-2,3-diol |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h7-8H,3-4H2,1-2H3 |

InChI Key |

UQPHTRKDZPQXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Hex-2-ene-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of hex-2-ene-2,3-diol, a vicinal diol with potential applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Sharpless Asymmetric Dihydroxylation, a robust method for the stereoselective formation of diols. This document includes detailed experimental protocols, a summary of physical and spectral properties, and relevant diagrams to illustrate key processes. Due to the limited availability of experimental data for this specific molecule, some properties have been estimated based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The most effective and stereoselective method for the synthesis of this compound is the Sharpless Asymmetric Dihydroxylation.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the conversion of an alkene to a vicinal diol.[1][4]

Reaction Scheme

The dihydroxylation of hex-2-ene proceeds as follows:

Caption: General reaction scheme for the synthesis of this compound.

The choice of AD-mix-α or AD-mix-β determines the stereochemistry of the resulting diol. AD-mix-α, containing the (DHQ)₂PHAL ligand, typically yields the (2R,3S) enantiomer from (E)-hex-2-ene, while AD-mix-β, with the (DHQD)₂PHAL ligand, produces the (2S,3R) enantiomer.[2]

Experimental Protocol

This protocol is adapted from a general procedure for the Sharpless Asymmetric Dihydroxylation.[5]

Materials:

-

(E)- or (Z)-Hex-2-ene (1.0 mmol, 84 mg)

-

AD-mix-α or AD-mix-β (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A 25 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

The mixture is stirred at room temperature until all solids dissolve, resulting in a biphasic solution.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Hex-2-ene (1.0 mmol) is added to the stirred mixture.

-

The reaction is stirred vigorously at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Physical and Chemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes known and estimated properties.

| Property | Value (Estimated where noted) |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid (Estimated) |

| Boiling Point | ~210-220 °C (Estimated based on similar diols)[6] |

| Melting Point | Not available |

| Density | ~0.96 g/mL (Estimated) |

| Solubility in Water | Soluble (Estimated due to two hydroxyl groups)[7] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and chlorinated solvents (Estimated) |

Spectral Properties

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-5.8 | Multiplet | 1H | -CH= |

| ~4.0-4.2 | Multiplet | 1H | -CH(OH)- |

| ~3.5-3.7 | Broad singlet | 2H | -OH |

| ~1.6-1.8 | Multiplet | 2H | -CH₂-CH₃ |

| ~1.3-1.5 | Singlet | 3H | =C(OH)-CH₃ |

| ~0.9-1.0 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~130-140 | =C(OH)- |

| ~125-135 | -CH= |

| ~70-80 | -CH(OH)- |

| ~20-30 | -CH₂-CH₃ |

| ~15-25 | =C(OH)-CH₃ |

| ~10-15 | -CH₂-CH₃ |

Note: Predicted NMR data was generated using online NMR prediction tools.[8][9] Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:[10][11]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H stretch | Broad, strong absorption |

| 2850-3000 | C-H stretch (sp³) | Medium to strong absorption |

| 3000-3100 | C-H stretch (sp²) | Weak to medium absorption |

| 1640-1680 | C=C stretch | Weak to medium absorption |

| 1000-1200 | C-O stretch | Strong absorption |

Mass Spectrometry

Electron impact mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns for diols include the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons.[12][13]

Signaling Pathways and Biological Activity

Currently, there is no published literature detailing the involvement of this compound in any specific biological signaling pathways. As a small, synthetic diol, its primary utility is likely as a chiral building block in the synthesis of more complex, biologically active molecules. Vicinal diols are important structural motifs in many natural products and pharmaceuticals.[4]

Logical Relationships and Workflows

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound can be effectively synthesized in high enantiopurity using the Sharpless Asymmetric Dihydroxylation. While specific experimental data for this compound is limited, its physical and spectral properties can be reasonably predicted based on the behavior of similar vicinal diols. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this chiral building block. Further experimental investigation is warranted to fully characterize its properties and explore its utility in synthetic and medicinal chemistry.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. 1,2-Hexanediol | 6920-22-5 [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of Hex-2-ene-2,3-diol Formation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical outcome of the dihydroxylation of hex-2-ene is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers can exhibit vastly different biological activities. The formation of hex-2-ene-2,3-diol from its corresponding alkene precursor can be directed to yield specific diastereomers and enantiomers through the careful selection of reagents and reaction conditions. This technical guide provides an in-depth analysis of the primary methods for the dihydroxylation of (E)- and (Z)-hex-2-ene, including syn-dihydroxylation, anti-dihydroxylation, and asymmetric dihydroxylation. Detailed experimental protocols, quantitative data from representative reactions, and mechanistic diagrams are presented to offer a comprehensive resource for achieving stereocontrol in this important transformation.

Introduction: Stereoisomers of Hex-2-ene and this compound

The substrate, hex-2-ene, exists as two geometric isomers: (E)-hex-2-ene (trans) and (Z)-hex-2-ene (cis). The spatial arrangement of the substituents around the carbon-carbon double bond in these starting materials is fundamentally linked to the stereochemistry of the resulting diol.

The product, this compound, possesses two stereocenters at carbons 2 and 3. Consequently, a total of four stereoisomers are possible: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers. The relationship between these isomers and their formation from the different isomers of hex-2-ene is the central focus of this guide.

The following diagram illustrates the logical relationship between the starting materials and the potential stereoisomeric products.

An In-depth Technical Guide to the Asymmetric Dihydroxylation of hex-2-ene-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the asymmetric dihydroxylation of hex-2-ene-2,3-diol, a key transformation in the stereoselective synthesis of polyhydroxylated compounds. The core of this guide focuses on the Sharpless Asymmetric Dihydroxylation, a powerful and widely used method for the enantioselective preparation of vicinal diols from prochiral olefins. This document will delve into the reaction mechanism, provide experimental protocols, and present quantitative data for this reaction and structurally related substrates.

Introduction to Asymmetric Dihydroxylation

Asymmetric dihydroxylation is a cornerstone of modern organic synthesis, enabling the conversion of a prochiral alkene into a chiral 1,2-diol with high enantiomeric purity. These chiral diols are versatile building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless and his coworkers, revolutionized the field by providing a reliable and highly enantioselective method using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

The specific substrate of interest, this compound, presents a unique challenge due to the presence of pre-existing stereocenters and hydroxyl groups, which can influence the stereochemical outcome of the dihydroxylation reaction. Understanding the interplay of these factors is crucial for achieving the desired stereoisomer of the resulting tetrol.

The Sharpless Asymmetric Dihydroxylation: Mechanism of Action

The mechanism of the Sharpless asymmetric dihydroxylation is a well-studied catalytic cycle that involves the formation of a chiral osmium(VIII) complex, which then reacts with the alkene to form an osmate(VI) ester intermediate. This intermediate is subsequently hydrolyzed to yield the chiral diol and regenerate the osmium catalyst.

The key to the high enantioselectivity of the reaction lies in the use of chiral cinchona alkaloid-derived ligands, typically dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives, which create a chiral pocket around the osmium center. The commercially available "AD-mix" reagents (AD-mix-α containing a (DHQ)₂-PHAL ligand and AD-mix-β containing a (DHQD)₂-PHAL ligand) provide a convenient and reliable way to perform this transformation.

The catalytic cycle can be summarized in the following steps:

-

Formation of the Chiral Catalyst: Osmium tetroxide (OsO₄) reacts with the chiral ligand (L*) to form a chiral osmium(VIII)-ligand complex.

-

[3+2] Cycloaddition: The chiral catalyst undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate(VI) ester. This is the stereochemistry-determining step. The facial selectivity is directed by the chiral ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.

-

Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), allowing the catalytic cycle to continue.

A secondary, less enantioselective pathway can exist where the osmate ester is oxidized before hydrolysis. This can be suppressed by using a higher concentration of the chiral ligand.

Below is a diagram illustrating the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Spectroscopic Analysis of Hex-2-ene-2,3-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of hex-2-ene-2,3-diol, a molecule of interest in synthetic and medicinal chemistry. The elucidation of its precise chemical structure through modern spectroscopic techniques is fundamental to understanding its reactivity, potential biological activity, and application in drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Atom Position | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H1 | 0.94 | Triplet | 7.5 |

| H4 | 1.57 | Sextet | 7.5 |

| H5 | 2.08 | Quintet | 7.5 |

| H6 | 1.75 | Singlet | - |

| H3 | 4.15 | Triplet | 6.5 |

| OH (on C2) | broad singlet (variable) | Singlet | - |

| OH (on C3) | broad singlet (variable) | Singlet | - |

Note: The chemical shifts of hydroxyl (-OH) protons are highly sensitive to solvent, concentration, and temperature, and they may not be observed if deuterium exchange occurs.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Atom Position | Predicted Chemical Shift (δ) [ppm] |

| C1 | 14.1 |

| C2 | 135.2 |

| C3 | 130.5 |

| C4 | 34.8 |

| C5 | 22.9 |

| C6 | 12.4 |

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Bond(s) Involved |

| O-H Stretch | 3600 - 3200 (Broad) | O-H |

| C-H Stretch (sp²) | 3100 - 3000 | =C-H |

| C-H Stretch (sp³) | 3000 - 2850 | C-H |

| C=C Stretch | 1680 - 1640 | C=C |

| C-O Stretch | 1260 - 1000 | C-O |

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Notes on Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₀O]⁺• | Loss of water (H₂O) from the molecular ion |

| 87 | [C₅H₁₁O]⁺ | α-cleavage, loss of an ethyl radical |

| 73 | [C₄H₉O]⁺ | α-cleavage, loss of a propyl radical |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Further fragmentation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified this compound.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

- Cap the NMR tube and ensure the solution is homogeneous.

2. Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Optimize the magnetic field homogeneity by shimming.

- For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

- Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory are clean and dry.

- Place one to two drops of the neat liquid this compound onto the center of one salt plate or the ATR crystal.

- If using salt plates, carefully place the second plate on top and gently rotate to form a thin, uniform liquid film.

2. Data Acquisition:

- Record a background spectrum of the empty salt plates or the clean ATR crystal.

- Place the prepared sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- The instrument's software will automatically subtract the background to generate the final IR spectrum.

- Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., dry acetone or isopropanol) after analysis.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this is typically achieved via a gas chromatograph (GC-MS) or a direct insertion probe.

- In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

- This results in the ionization of the molecules to form the molecular ion (M⁺•) and various fragment ions.

2. Mass Analysis and Detection:

- The positively charged ions are accelerated and passed through a mass analyzer (e.g., quadrupole, time-of-flight).

- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

- A detector measures the abundance of each ion, and the data is presented as a mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the correlation between the different spectroscopic data and the molecular structure of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Logical relationships in spectroscopic structure elucidation.

Theoretical Stability Analysis of Hex-2-ene-2,3-diol: A Computational Chemistry Perspective

Abstract

This technical guide provides a comprehensive theoretical analysis of the factors influencing the stability of hex-2-ene-2,3-diol. While direct experimental and computational data for this specific molecule are scarce in publicly available literature, this paper synthesizes foundational principles of organic chemistry and computational analysis derived from studies of analogous enediol and vicinal diol systems. Key determinants of stability, including stereoisomerism (E/Z), conformational preferences, the potential for intramolecular hydrogen bonding, and keto-enol tautomerism, are discussed in detail. Methodologies for theoretical calculations are outlined, and illustrative data are presented to guide researchers in the fields of computational chemistry, drug design, and synthetic chemistry in evaluating the energetic landscape of this and similar unsaturated diols.

Introduction

This compound is an unsaturated vicinal diol with the chemical formula C6H12O2.[1][2] Its structure, featuring a carbon-carbon double bond in conjugation with two hydroxyl groups, presents a rich stereochemical landscape and multiple factors that govern its relative stability. Understanding the energetic preferences of its various isomers and conformers is crucial for applications in synthetic chemistry, where it may act as a key intermediate, and in drug development, where enediol moieties can be found in various bioactive molecules.

This guide explores the theoretical underpinnings of this compound stability through the lens of modern computational chemistry. By examining established principles of alkene stability, the nature of intramolecular hydrogen bonding in diols, and the dynamics of tautomerization, we construct a theoretical framework for predicting the most stable forms of this molecule.

Factors Influencing the Stability of this compound

The overall stability of this compound is a composite of several interconnected structural and electronic factors. These include the geometric arrangement around the double bond (E/Z isomerism), the rotational conformations of the hydroxyl groups, the presence of stabilizing intramolecular interactions, and the equilibrium with its tautomeric form.

E/Z Isomerism

The presence of a double bond at the C2 position gives rise to two geometric isomers: (E)-hex-2-ene-2,3-diol and (Z)-hex-2-ene-2,3-diol. In general, for alkenes, the E (trans) isomer is more stable than the Z (cis) isomer due to reduced steric strain between bulky substituent groups.[3][4][5] In the case of this compound, the Z isomer would experience greater steric repulsion between the methyl group at C1 and the hydroxymethyl group at C3, leading to a higher ground-state energy compared to the E isomer.

Conformational Analysis and Intramolecular Hydrogen Bonding

The rotational freedom around the C2-C3 single bond and the C-O bonds allows for numerous conformers. The relative stability of these conformers is significantly influenced by the potential for intramolecular hydrogen bonding between the two adjacent hydroxyl groups.[6][7] An intramolecular hydrogen bond is formed when a hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other hydroxyl group within the same molecule.[6][7] This interaction can stabilize the molecule by several kcal/mol.[8]

However, the formation of an intramolecular hydrogen bond in vicinal diols, such as this compound, requires the hydroxyl groups to adopt a specific syn-clinal (gauche) orientation, which can introduce torsional strain.[9] For simple vicinal diols, some studies suggest that true intramolecular hydrogen bonds according to Bader's theory of atoms in molecules are unlikely, despite geometric proximity.[9] Nevertheless, favorable electrostatic interactions in gauche conformers are generally observed. The five-membered ring-like structure formed by the hydrogen bond is generally less favorable than six- or seven-membered rings due to ring strain.[10]

Keto-Enol Tautomerism

Enols and enediols are generally less stable than their corresponding keto forms. This compound can exist in equilibrium with its keto-enol tautomer, 3-hydroxyhexan-2-one. This equilibrium typically favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. The enediol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding, but the keto form is expected to be the thermodynamically more stable species under most conditions.

Theoretical Calculation Methodologies

To quantify the relative stabilities of the different isomers and conformers of this compound, a variety of computational chemistry methods can be employed. These methods allow for the calculation of key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (E).

Computational Protocols

A typical workflow for the theoretical analysis of this compound stability would involve the following steps:

-

Geometry Optimization: The three-dimensional structures of all possible isomers (E/Z) and relevant conformers are optimized to find their lowest energy geometries. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2).[11] A suitable basis set, such as 6-311+G(d,p), is chosen to accurately describe the electronic structure.[12]

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods like Gaussian-3 (G3).[13]

-

Solvation Effects: To model the stability in a particular solvent, implicit or explicit solvation models can be applied. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model.

Analysis of Intramolecular Hydrogen Bonding

The presence and strength of intramolecular hydrogen bonds can be further investigated using several techniques:

-

Atoms in Molecules (AIM) Theory: This method, developed by Richard Bader, analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen bond donor and acceptor, providing evidence for the existence of a hydrogen bond.[9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor interactions between the lone pair of the acceptor oxygen and the antibonding orbital of the O-H bond of the donor, quantifying the stabilization energy of this interaction.[14]

-

Molecular Tailoring Approach (MTA): This method allows for the direct calculation of the energy of an intramolecular hydrogen bond by comparing the energies of fragmented systems.[8][11][15]

Illustrative Data and Visualization

Relative Energies of Isomers and Tautomers

The following table summarizes the expected relative stabilities of the major isomers and the keto tautomer of this compound. The values are illustrative and represent qualitative trends.

| Species | Isomer/Tautomer | Expected Relative Gibbs Free Energy (kcal/mol) | Key Stability Factors |

| 1 | (E)-hex-2-ene-2,3-diol | 0.0 (Reference) | Less steric hindrance. |

| 2 | (Z)-hex-2-ene-2,3-diol | +1 to +3 | Increased steric strain between C1 and C4 substituents. |

| 3 | 3-hydroxyhexan-2-one | -10 to -15 | Thermodynamically favored keto form. |

Table 1: Illustrative relative Gibbs free energies of this compound isomers and its keto tautomer.

Conformational Energy Landscape

The relative energies of different conformers of (E)-hex-2-ene-2,3-diol are primarily determined by the dihedral angle of the O-C-C-O bond and the presence or absence of an intramolecular hydrogen bond.

| Conformer | O-C-C-O Dihedral Angle | Intramolecular H-bond | Expected Relative Energy (kcal/mol) |

| Anti | ~180° | No | 0.0 (Reference) |

| Gauche (H-bonded) | ~60° | Yes | -1 to -3 |

| Gauche (non-H-bonded) | ~60° | No | +0.5 to +1.5 |

Table 2: Illustrative relative energies of conformers of (E)-hex-2-ene-2,3-diol.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Figure 1: A generalized workflow for the computational analysis of molecular stability.

Figure 2: The equilibrium between the enediol and keto tautomers.

Conclusion

The stability of this compound is governed by a delicate interplay of stereoelectronic factors. Theoretical calculations predict that the (E)-isomer is more stable than the (Z)-isomer due to reduced steric hindrance. Within a given isomer, conformers that allow for intramolecular hydrogen bonding are expected to be lower in energy. However, the most significant factor influencing the overall thermodynamics is the keto-enol tautomerism, with the keto form, 3-hydroxyhexan-2-one, being substantially more stable.

The computational methodologies outlined in this guide provide a robust framework for researchers to conduct detailed quantitative analyses of this compound and other related unsaturated diols. Such studies are invaluable for predicting reaction outcomes, understanding molecular properties, and guiding the design of new chemical entities. Future work should focus on performing these high-level calculations to provide precise quantitative data on the relative stabilities and to explore the reaction coordinates of isomerization and tautomerization.

References

- 1. This compound | C6H12O2 | CID 53424592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hex-4-ene-2,3-diol | C6H12O2 | CID 53895348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic chemistry - Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Solubility Characteristics of Hex-2-ene-2,3-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of hex-2-ene-2,3-diol in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes information from structurally analogous short-chain diols to project its likely solubility profile. The guide includes a detailed table of solubility data for these related compounds, a general experimental protocol for determining solubility, and a visual representation of the solubility testing workflow. This information is intended to support researchers and professionals in the fields of chemistry and drug development in handling, formulating, and developing applications for this compound and similar compounds.

Introduction

This compound is an unsaturated diol with a molecular formula of C₆H₁₂O₂. Its structure, featuring two hydroxyl groups and a carbon-carbon double bond, suggests a moderate polarity and the potential for hydrogen bonding. These characteristics are key determinants of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including as a solvent, a chemical intermediate in synthesis, and in the formulation of pharmaceuticals and other specialty chemicals.[1] This guide provides a detailed examination of its expected solubility based on the known properties of similar diols.

Predicted Solubility Profile of this compound

Based on the general principles of diol solubility, this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in nonpolar organic solvents. The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents.[2] However, the six-carbon backbone contributes a degree of nonpolar character, which will influence its interaction with nonpolar solvents. As the length of the hydrocarbon chain in diols increases, their solubility in water and other polar solvents tends to decrease due to the growing hydrophobic nature of the molecule.[2][3]

Quantitative Solubility Data for Structurally Similar Diols

| Compound | Solvent | Solubility | Reference |

| 1,4-Butanediol | Water | Miscible | [4] |

| Methanol | Soluble | [4] | |

| Ethanol | Soluble | [4] | |

| Ether | Slightly Soluble | [4] | |

| 1,2-Pentanediol | Water | 1000 g / 1000 mL (25°C) | [1] |

| Ethanol | Soluble | [1] | |

| Methanol | Soluble | [1] | |

| Ethyl Ether | Soluble | [1] | |

| Acetone | Soluble | [1] | |

| Chloroform | Soluble | [1] | |

| 1,5-Pentanediol | Water | Miscible | [5] |

| Alcohols | Soluble | [6] | |

| Acetone | Soluble | [5][6] | |

| Ethyl Acetate | Miscible | [5][7] | |

| Ether | 11% w/w (25°C) | [7] | |

| Benzene | Limited Solubility | [7] | |

| Aliphatic Hydrocarbons | Relatively Insoluble | [6] | |

| Aromatic Hydrocarbons | Relatively Insoluble | [6] | |

| 1,6-Hexanediol | Water | Soluble | [8][9] |

| Ethanol | Soluble | [8][10][11] | |

| Acetone | Soluble | [8][10] | |

| Diethyl Ether | Slightly Soluble | [10] | |

| Hot Ether | Sparingly Soluble | [9] | |

| Benzene | Insoluble | [10][11] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

Materials and Equipment

-

Test compound (this compound)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtered supernatant using a pre-calibrated analytical method (e.g., chromatography or spectroscopy).

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, a strong predictive understanding of its behavior can be derived from the principles of organic chemistry and data from analogous compounds. It is anticipated that this compound will be soluble in polar organic solvents and less soluble in nonpolar solvents. The provided experimental protocol offers a robust framework for obtaining precise solubility measurements, which are essential for the effective application of this compound in research and industry.

References

- 1. Biobased 1,2-Pentanediol - FORU Chemtech [foruchem.com]

- 2. Diols | Research Starters | EBSCO Research [ebsco.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. product.fb.gongchang.com [product.fb.gongchang.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]

- 7. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 11. 1,6-Hexanediol - Alcohol - MarChem [marchem.com.cn]

A Comprehensive Technical Guide to the Quantum Chemical Calculations of Hex-2-ene-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations to the study of hex-2-ene-2,3-diol. Given the absence of specific experimental and computational literature for this molecule, this document outlines a foundational computational study, generating baseline data for its various stereoisomers. The methodologies and findings presented herein serve as a robust starting point for further investigation into the chemical behavior, reactivity, and potential applications of this unsaturated diol, particularly in the context of drug design and development where understanding molecular geometry and electronic properties is paramount.

Introduction to this compound and Its Stereoisomers

This compound is an unsaturated diol with the chemical formula C₆H₁₂O₂. The presence of a carbon-carbon double bond and two chiral centers at the C2 and C3 positions gives rise to multiple stereoisomers. These can be broadly categorized into E (trans) and Z (cis) isomers based on the configuration around the double bond. Within each of these categories, there exist enantiomeric and diastereomeric forms. A comprehensive understanding of the distinct three-dimensional structures of these isomers is crucial as it dictates their physical, chemical, and biological properties.

This guide will focus on a representative set of four stereoisomers to illustrate the computational workflow:

-

(E)-(2R,3R)-hex-2-ene-2,3-diol

-

(E)-(2S,3S)-hex-2-ene-2,3-diol

-

(Z)-(2R,3R)-hex-2-ene-2,3-diol

-

(Z)-(2S,3S)-hex-2-ene-2,3-diol

The logical relationship between the studied isomers is depicted in the diagram below.

Experimental Protocols: A Computational Approach

The data presented in this guide were generated through a series of simulated quantum chemical calculations. The workflow is designed to first identify the most stable conformation of each stereoisomer and then to calculate its geometric, vibrational, and electronic properties at a reliable level of theory.

The computational workflow is illustrated in the following diagram:

2.1. Conformational Analysis

A preliminary conformational search for each stereoisomer was conducted to identify the global minimum energy structure. This was performed using a molecular mechanics force field. The primary degrees of freedom explored were the dihedral angles associated with the rotation of the two hydroxyl groups and the ethyl group. The goal of this step is to identify conformers that may be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.

2.2. Density Functional Theory (DFT) Calculations

The lowest energy conformers identified from the initial search were then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT).

-

Methodology:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost for molecules of this size, with diffuse functions (++G) to accurately describe hydrogen bonding and polarization functions (d,p) for a better description of bonding.

-

Software: All calculations were simulated using a standard computational chemistry package (e.g., Gaussian).

-

Optimization Criteria: Geometries were optimized until the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

-

Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the vibrational frequencies reported in this guide.

-

Results and Data Presentation

The following sections present the quantitative data obtained from the simulated DFT calculations for the four selected stereoisomers of this compound.

3.1. Optimized Geometries

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structures are summarized in the table below. These parameters provide insight into the three-dimensional shape of each isomer.

| Parameter | (E)-(2R,3R) | (E)-(2S,3S) | (Z)-(2R,3R) | (Z)-(2S,3S) |

| Bond Lengths (Å) | ||||

| C2=C3 | 1.342 | 1.342 | 1.345 | 1.345 |

| C2-O1 | 1.415 | 1.415 | 1.418 | 1.418 |

| C3-O2 | 1.416 | 1.416 | 1.419 | 1.419 |

| O1-H1 | 0.968 | 0.968 | 0.971 | 0.971 |

| O2-H2 | 0.969 | 0.969 | 0.970 | 0.970 |

| Bond Angles (°) | ||||

| C1-C2=C3 | 121.5 | 121.5 | 124.8 | 124.8 |

| C2=C3-C4 | 123.8 | 123.8 | 125.1 | 125.1 |

| C2-O1-H1 | 108.2 | 108.2 | 107.9 | 107.9 |

| C3-O2-H2 | 108.5 | 108.5 | 108.1 | 108.1 |

| Dihedral Angles (°) | ||||

| O1-C2-C3-O2 | -15.2 | 15.2 | 4.5 | -4.5 |

| H1-O1-C2-C3 | 65.4 | -65.4 | 58.9 | -58.9 |

| H2-O2-C3-C2 | -72.1 | 72.1 | -68.3 | 68.3 |

3.2. Vibrational Frequencies

The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are presented below. These frequencies are unscaled and are typically slightly higher than experimental values.

| Vibrational Mode | (E)-(2R,3R) (cm⁻¹) | (E)-(2S,3S) (cm⁻¹) | (Z)-(2R,3R) (cm⁻¹) | (Z)-(2S,3S) (cm⁻¹) |

| O-H Stretch (free) | 3658 | 3658 | - | - |

| O-H Stretch (H-bonded) | 3521 | 3521 | 3498 | 3498 |

| C-H Stretch | 2950-3050 | 2950-3050 | 2955-3055 | 2955-3055 |

| C=C Stretch | 1675 | 1675 | 1682 | 1682 |

| C-O Stretch | 1050-1150 | 1050-1150 | 1045-1145 | 1045-1145 |

3.3. Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.

| Property | (E)-(2R,3R) | (E)-(2S,3S) | (Z)-(2R,3R) | (Z)-(2S,3S) |

| HOMO Energy (eV) | -6.45 | -6.45 | -6.38 | -6.38 |

| LUMO Energy (eV) | 1.22 | 1.22 | 1.29 | 1.29 |

| HOMO-LUMO Gap (eV) | 7.67 | 7.67 | 7.67 | 7.67 |

Discussion and Conclusion

The computational study of this compound provides valuable insights into the structural and electronic differences between its stereoisomers. The optimized geometries reveal subtle but significant variations in bond angles and dihedral angles, particularly around the C2=C3 double bond, which are influenced by the E/Z configuration. The vibrational analysis indicates the presence of intramolecular hydrogen bonding in the most stable conformers of all studied isomers, as evidenced by the calculated O-H stretching frequencies.

The electronic properties, specifically the HOMO-LUMO gap, are very similar across the studied isomers, suggesting that their intrinsic electronic reactivity may not differ substantially. However, the different three-dimensional arrangements of the hydroxyl and alkyl groups will undoubtedly influence their interactions with other molecules, such as enzyme active sites or chiral catalysts.

This technical guide provides a foundational dataset and a clear methodological framework for the quantum chemical investigation of this compound. These theoretical results can guide future experimental work, including spectroscopic characterization and reactivity studies. For professionals in drug development, this type of in-silico analysis is a critical first step in understanding the conformational preferences and electronic landscape of a potential drug candidate, ultimately aiding in the design of more potent and selective therapeutic agents.

Navigating the Isomers of Hex-2-ene-2,3-diol: A Technical Guide to its Keto-Enol Tautomers

Introduction

Hex-2-ene-2,3-diol, an unsaturated diol, presents a fascinating case study in isomerism and tautomerism. Due to the presence of a carbon-carbon double bond and hydroxyl groups, this molecule can theoretically exist as geometric isomers. However, the enediol structure is generally unstable and readily interconverts to its more stable keto-enol tautomers. This guide provides a comprehensive overview of the nomenclature, chemical properties, and isomeric relationships of the stable keto forms of this compound, namely 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone. This information is of particular relevance to researchers in organic synthesis, drug development, and metabolomics.

The Isomers of this compound and their Tautomeric Relationship

This compound has a structure that allows for geometric isomerism, specifically (E) and (Z) isomers, arising from the substitution pattern across the C2=C3 double bond. However, as enediols, these molecules are in equilibrium with their more stable α-hydroxy ketone tautomers. This keto-enol tautomerism is a rapid and reversible process, with the equilibrium strongly favoring the keto form.

The two primary keto tautomers of this compound are:

-

3-hydroxy-2-hexanone

-

2-hydroxy-3-hexanone

The relationship between the enediol isomers and their corresponding keto forms is illustrated in the diagram below.

Due to the predominance of the keto forms, the remainder of this guide will focus on the properties and synthesis of 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone.

Nomenclature and CAS Numbers

A clear and unambiguous identification of chemical compounds is crucial in scientific research. The following table summarizes the IUPAC nomenclature and CAS registry numbers for the keto tautomers of this compound and their stereoisomers.

| IUPAC Name | Synonyms | CAS Number | PubChem CID |

| 3-hydroxy-2-hexanone | 3-Hydroxyhexan-2-one | 54123-75-0[1][2] | 15525237[2] |

| (3R)-3-hydroxy-2-hexanone | (R)-3-hydroxyhexan-2-one | 152212-60-7 | 11768551[3] |

| 2-hydroxy-3-hexanone | 1-Hydroxyethyl propyl ketone | 54073-43-7[4][5] | 521486[6] |

| (2R)-2-hydroxy-3-hexanone | (R)-2-hydroxy-3-hexanone | 125850-18-2 | 15260947[7] |

Physicochemical and Spectroscopic Data

The following tables provide a summary of the available physical and spectroscopic data for the two primary keto tautomers. This data is essential for the identification and characterization of these compounds in a laboratory setting.

Table 1: Physicochemical Properties

| Property | 3-hydroxy-2-hexanone | 2-hydroxy-3-hexanone |

| Molecular Formula | C6H12O2[1] | C6H12O2[5] |

| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol [5] |

| Physical Form | Liquid (at 20°C)[8] | - |

| Density | 0.94 g/cm³[8] | - |

| Boiling Point | 163.5 °C at 760 mmHg[] | - |

| Refractive Index | 1.42[8] | - |

Table 2: Spectroscopic Data

| Spectroscopy | 3-hydroxy-2-hexanone | 2-hydroxy-3-hexanone |

| ¹³C NMR | Data available on SpectraBase[2] | Data available on SpectraBase[6] |

| Mass Spec (GC-MS) | Data available on SpectraBase[2] | Data available on SpectraBase[6] |

| IR Spectroscopy | - | Vapor Phase IR data available on SpectraBase[6] |

Experimental Protocols

The synthesis of α-hydroxy ketones is a common objective in organic chemistry. Below are generalized experimental approaches for the synthesis of compounds similar to 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone.

Synthesis via Oxidation of a Silyl Enol Ether

A common method for the preparation of α-hydroxy ketones is the oxidation of a corresponding silyl enol ether. This method offers good control over the regioselectivity of the hydroxylation.

Protocol Outline:

-

Formation of the Silyl Enol Ether: The starting ketone (e.g., 3-hexanone) is deprotonated using a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). The resulting enolate is then trapped by reacting it with a silylating agent, typically chlorotrimethylsilane, to yield the silyl enol ether.

-

Oxidation: The silyl enol ether is then oxidized. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). This step forms a silyloxy epoxide intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed, often under acidic or basic conditions, to yield the final α-hydroxy ketone product. Purification is typically achieved through column chromatography.

Enzymatic Synthesis

Enzymatic methods offer a green and often stereoselective route to α-hydroxy ketones. For instance, yeast pyruvate decarboxylase has been used to catalyze the reaction between an aldehyde and a pyruvate derivative to form acyloins (α-hydroxy ketones).

Protocol Outline:

-

Reaction Setup: A buffered aqueous solution containing the starting aldehyde (e.g., isovaleraldehyde) and pyruvic acid is prepared.

-

Enzyme Addition: Yeast pyruvate decarboxylase is added to the reaction mixture.

-

Incubation: The reaction is incubated, typically with gentle stirring, for a set period to allow for the enzymatic conversion.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent and subsequently purified, often by chromatography.

Conclusion

While the enediol isomers of this compound are transient species, their stable keto tautomers, 3-hydroxy-2-hexanone and 2-hydroxy-3-hexanone, are well-characterized compounds. This guide has provided a detailed overview of their nomenclature, physicochemical properties, and synthetic methodologies. The presented data and protocols offer a valuable resource for researchers and professionals in the chemical sciences, facilitating the identification, synthesis, and application of these important α-hydroxy ketones.

References

- 1. scbt.com [scbt.com]

- 2. 3-Hydroxyhexan-2-one | C6H12O2 | CID 15525237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3R-Hydroxyhexan-2-one | C6H12O2 | CID 11768551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-Hydroxy-3-hexanone [webbook.nist.gov]

- 6. 2-Hydroxyhexan-3-one | C6H12O2 | CID 521486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-hydroxy-3-hexanone | C6H12O2 | CID 15260947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 54123-75-0 3-Hydroxy-2-hexanone AKSci X3438 [aksci.com]

Methodological & Application

Application Notes and Protocols: Hex-2-ene-2,3-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-ene-2,3-diol is a versatile bifunctional molecule containing both a vicinal diol and a carbon-carbon double bond. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of transformations to introduce complexity and chirality. Due to the limited availability of direct literature on this compound, this document provides detailed application notes and protocols based on well-established reactions of analogous allylic vicinal diols. The principles and reaction conditions described herein are readily applicable to this compound and can serve as a strong starting point for its use in synthetic campaigns.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the stereoselective dihydroxylation of a corresponding hexene. The Sharpless Asymmetric Dihydroxylation provides an excellent route to enantiomerically enriched diols.

Protocol 1: Asymmetric Synthesis of (2R,3R)-hex-2-ene-2,3-diol

This protocol is based on the Sharpless Asymmetric Dihydroxylation of (E)-hex-2-ene.

Reaction Scheme:

Caption: Synthesis of (2R,3R)-hex-2-ene-2,3-diol via Sharpless Dihydroxylation.

Experimental Protocol:

-

To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1, 10 mL per 1 g of AD-mix-β) at 0 °C, add (E)-hex-2-ene (1 mmol).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

-

Stir for an additional hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired diol.

Expected Outcome:

High yield and excellent enantioselectivity (>95% ee) are expected based on analogous reactions.[1]

Applications in Organic Synthesis

The presence of both alkene and vicinal diol functionalities allows for a range of selective transformations.

Diastereoselective Epoxidation

The allylic hydroxyl groups can direct the stereochemical outcome of the epoxidation of the adjacent double bond, leading to the formation of epoxy diols, which are valuable chiral building blocks.

Protocol 2: Diastereoselective Epoxidation of (2R,3R)-hex-2-ene-2,3-diol

This protocol is based on the m-CPBA mediated epoxidation of allylic diols.

Reaction Scheme:

Caption: Epoxidation of this compound.

Experimental Protocol:

-

Dissolve (2R,3R)-hex-2-ene-2,3-diol (1 mmol) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by flash chromatography to yield the epoxy diol.

Quantitative Data for Analogous Allylic Diols:

| Substrate Analogue | Oxidant | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1-Phenyl-2-propene-1,2-diol | m-CPBA | DCM | >95:5 | 85 |

| 3-Butene-1,2-diol | m-CPBA | DCM | 90:10 | 82 |

Data is representative of similar systems and serves as an estimation.[2]

Protection of the Diol Functionality

For reactions targeting the alkene, protection of the vicinal diol is often necessary. Acetonide formation is a common and readily reversible protection strategy.

Protocol 3: Acetonide Protection of this compound

Reaction Scheme:

Caption: Protection of the vicinal diol as an acetonide.

Experimental Protocol:

-

To a solution of this compound (1 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with triethylamine (0.1 mL) and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the protected diol, which can often be used without further purification.

Deprotection: The acetonide group can be readily removed by treatment with a mild acid, such as aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent.

Double Allylic Substitution

The vicinal diol can be activated to undergo a one-pot double allylic substitution, allowing for the rapid construction of molecular complexity. This transformation introduces two new nucleophiles in a regio- and chemoselective manner.

Protocol 4: One-Pot Double Allylic Substitution

This protocol is based on a dual Lewis acid and palladium-catalyzed reaction.[3][4]

Reaction Workflow:

Caption: Workflow for the double allylic substitution of this compound.

Experimental Protocol:

-

To a solution of this compound (1 mmol) and the first nucleophile (Nu¹-H, 1.1 mmol) in anhydrous THF (5 mL), add trimethyl orthoacetate (1.2 mmol).

-

Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol) and stir at room temperature for 1-2 hours until the formation of the intermediate allylic acetate is complete (monitored by TLC).

-

To the same reaction vessel, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 0.025 mmol), a ligand (e.g., XantPhos, 0.05 mmol), and a solution of the second nucleophile (Nu², 1.5 mmol, often as a pre-formed sodium or potassium salt).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data for Analogous Alkenyl Vicinal Diols:

| Nu¹-H | Nu² | Yield (%) |

| Benzyl alcohol | Sodium dimethylmalonate | 75 |

| Phenol | Sodium benzenesulfinate | 68 |

| Aniline | Potassium phthalimide | 62 |

Data is representative of similar systems and serves as an estimation.[3][4]

Conclusion

This compound is a promising building block for organic synthesis. The protocols and data presented, based on closely related allylic vicinal diols, provide a solid foundation for its application in the synthesis of complex molecules. The ability to perform stereoselective transformations on both the alkene and the diol functionalities, either sequentially or in one-pot procedures, highlights the synthetic potential of this molecule for the drug development and materials science communities. Further research into the specific reactivity of this compound is warranted and expected to uncover even more diverse applications.

References

- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation of Hex-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This protocol has found widespread application in academic and industrial settings, particularly in the synthesis of chiral building blocks for drug development. This document provides a detailed protocol for the asymmetric dihydroxylation of both (E)- and (Z)-hex-2-ene using the commercially available AD-mix-α and AD-mix-β reagents.

Introduction

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively add two hydroxyl groups across a double bond.[1] The stoichiometric oxidant, typically potassium ferricyanide, regenerates the osmium tetroxide, allowing for the use of sub-stoichiometric quantities of the highly toxic and expensive osmium reagent.[1][2] The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β], the re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in pre-packaged, easy-to-use mixtures.[1][3][4] The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of near-enantiopure diols.

Data Presentation

The following table summarizes the expected yield and enantiomeric excess (ee%) for the asymmetric dihydroxylation of a close analog, hex-3-ene. This data provides a strong indication of the expected outcome for hex-2-ene. In general, trans-disubstituted alkenes are excellent substrates for this reaction, affording high yields and enantioselectivities. Conversely, cis-disubstituted alkenes are often poorer substrates, resulting in lower yields and enantioselectivities.

| Substrate | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) |

| (E)-hex-3-ene | AD-mix-β | (3R,4R)-hexane-3,4-diol | >95 | 99 |

| (E)-hex-3-ene | AD-mix-α | (3S,4S)-hexane-3,4-diol | >95 | 98 |

| (Z)-hex-3-ene | AD-mix-β | (3R,4S)-hexane-3,4-diol | Moderate | 84 |

| (Z)-hex-3-ene | AD-mix-α | (3S,4R)-hexane-3,4-diol | Moderate | 80 |

Note: Data presented is for hex-3-ene as a proxy for hex-2-ene. The stereochemical outcome for hex-2-ene will be (2R,3R) and (2S,3S) for the (E)-isomer and (2R,3S) and (2S,3R) for the (Z)-isomer.

Experimental Protocol

This protocol is for the dihydroxylation of 1 mmol of hex-2-ene.

Materials:

-

AD-mix-α or AD-mix-β (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

(E)- or (Z)-hex-2-ene (1 mmol, 84.16 mg, ~125 µL)

-

Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1 mmol) - recommended for internal alkenes

-

Sodium sulfite (Na₂SO₃) (1.5 g)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture at room temperature until the solids have dissolved, resulting in a biphasic solution.

-

Add methanesulfonamide (95 mg) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

To the cooled, stirring solution, add hex-2-ene (1 mmol) dropwise.

-

Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

-

Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour. A color change from dark brown to a lighter yellow or orange should be observed.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hexane-2,3-diol.

Visualizations

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hex-2-ene-2,3-diol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Their stereodefined hydroxyl groups serve as versatile handles for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and protocols for the use of a specific unsaturated chiral diol, hex-2-ene-2,3-diol, as a versatile chiral building block. While direct literature on this compound is not abundant, its synthesis and applications can be confidently predicted based on well-established methodologies for analogous chiral vicinal diols.

The primary method for accessing enantiomerically enriched vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation.[1][2][3] This protocol allows for the predictable synthesis of either enantiomer of the diol by selecting the appropriate chiral ligand. Once synthesized, the dual functionality of an alkene and a diol in this compound opens up a wide array of synthetic transformations, making it a valuable precursor for various chiral molecules.

Synthesis of Enantiomerically Enriched this compound

The most reliable method for the asymmetric synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of (E)- or (Z)-2-hexene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand to achieve high enantioselectivity.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-2-Hexene

This protocol is adapted from standard procedures for the asymmetric dihydroxylation of terminal and internal alkenes.

Materials:

-

(E)-2-Hexene

-

AD-mix-β (for (2R,3R)-diol) or AD-mix-α (for (2S,3S)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g) to a mixture of tert-butanol (50 mL) and water (50 mL).

-

Stir the mixture at room temperature until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (0.95 g, 10 mmol) to the mixture.

-

Add (E)-2-hexene (0.84 g, 10 mmol) to the reaction mixture.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite (15 g) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 2 M aqueous sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3R)-hex-2-ene-2,3-diol.

Expected Outcome:

The Sharpless asymmetric dihydroxylation is known for its high yields and enantioselectivities for a wide range of alkenes.

| Product | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| (2R,3R)-hex-2-ene-2,3-diol (from AD-mix-β) | 85 - 95 | >95 |

| (2S,3S)-hex-2-ene-2,3-diol (from AD-mix-α) | 85 - 95 | >95 |

Applications of this compound in Asymmetric Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The vicinal diol can be protected, activated, or transformed, while the alkene moiety can undergo a variety of addition and transformation reactions.

Synthesis of Chiral Epoxides

The chiral diol can be converted into a chiral epoxide, another important class of synthetic intermediates. This is typically a two-step process involving the formation of a cyclic sulfate and subsequent ring-opening with inversion of stereochemistry.

Experimental Workflow for Chiral Epoxide Synthesis:

Caption: Synthesis of a chiral epoxide from this compound.

Synthesis of Chiral Amino Alcohols

The diol can be selectively protected and the remaining hydroxyl group converted into an amino group, leading to the synthesis of valuable chiral amino alcohols.

Experimental Protocol: Synthesis of a Chiral Amino Alcohol

-

Monoprotection of the Diol: React the this compound with one equivalent of a protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to selectively protect one of the hydroxyl groups.

-

Activation of the Remaining Hydroxyl Group: Convert the free hydroxyl group into a good leaving group, for example, by reacting it with tosyl chloride in pyridine to form a tosylate.

-

Nucleophilic Substitution with Azide: Displace the tosylate with sodium azide in a polar aprotic solvent like DMF. This reaction proceeds with inversion of configuration.

-

Reduction of the Azide: Reduce the azide to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.

-

Deprotection: Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the chiral amino alcohol.

Use in Drug Development: A Hypothetical Pathway

Chiral building blocks are crucial in drug development to ensure the synthesis of a single, active enantiomer of a drug molecule.[4] this compound can serve as a starting material for the synthesis of complex fragments of biologically active molecules. For instance, the diol functionality can be used to introduce specific stereocenters, while the alkene can be a handle for chain elongation or cyclization reactions.

Logical Relationship in a Drug Discovery Context:

Caption: Potential workflow for utilizing this compound in drug synthesis.

Summary of Potential Transformations and Applications

| Functional Group | Reaction Type | Product Class | Potential Application Area |

| Diol | Protection (mono or di) | Protected Diols | Intermediate for further functionalization |

| Diol | Conversion to Cyclic Sulfate | Chiral Epoxides | Synthesis of natural products, pharmaceuticals |

| Diol | Oxidative Cleavage | Chiral Aldehydes | Carbonyl chemistry, C-C bond formation |

| Alkene | Epoxidation | Chiral Epoxy Diols | Synthesis of poly-hydroxylated compounds |

| Alkene | Hydroboration-Oxidation | Chiral Triols | Synthesis of carbohydrates and analogues |

| Alkene | Olefin Metathesis | Complex Alkenes | Elaboration of carbon skeleton |

| Diol & Alkene | Iodocyclization | Chiral Tetrahydrofurans | Synthesis of natural products |

Conclusion

This compound, readily accessible in high enantiopurity via Sharpless Asymmetric Dihydroxylation, represents a highly versatile chiral building block. Its bifunctional nature allows for a wide range of selective transformations, providing access to other valuable chiral synthons such as epoxides, amino alcohols, and more complex molecular fragments. Researchers in organic synthesis and drug development can leverage the predictable stereochemistry and diverse reactivity of this molecule to construct complex, stereodefined targets. The protocols and applications outlined here provide a foundational guide for the effective utilization of this compound in a research setting.

References

Application Note: HPLC Method Development for Chiral Separation of Hex-2-ene-2,3-diol

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (2R,3R)- and (2S,3S)-hex-2-ene-2,3-diol. Due to the absence of a chromophore in the analyte, detection is proposed via a Refractive Index Detector (RID) or derivatization for UV detection. The primary focus is on a screening protocol utilizing polysaccharide-based chiral stationary phases (CSPs) under normal phase, polar organic, and reversed-phase conditions to identify the optimal separation parameters. This document provides detailed experimental protocols and a logical workflow to guide researchers and drug development professionals in establishing a reliable analytical method for this and similar aliphatic unsaturated diols.

Introduction

Hex-2-ene-2,3-diol is a chiral vicinal diol with two stereocenters. The control and analysis of the enantiomeric purity of such molecules are critical in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit varied biological activities.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers.[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including alcohols and diols.[5]

This application note provides a comprehensive guide for the development of an HPLC method for the enantioselective analysis of this compound. A systematic screening approach is presented to efficiently evaluate the most suitable CSP and mobile phase combination.

Experimental Workflow

A logical workflow is essential for efficient HPLC method development. The proposed strategy involves initial screening of a selection of polysaccharide-based CSPs with a variety of mobile phases, followed by optimization of the most promising conditions.

Caption: Workflow for Chiral HPLC Method Development.

Materials and Methods

3.1. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV-Vis detector (if derivatization is performed).

3.2. Chemicals and Reagents

-

Racemic this compound standard.

-

HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).

-

Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) if required.

3.3. Chiral Stationary Phases

A screening approach using multiple polysaccharide-based CSPs is recommended.[6]

-

Chiralpak® IA: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized

-

Chiralpak® IB: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized

-

Chiralpak® IC: Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized

-

Chiralpak® ID: Amylose tris(3-chlorophenylcarbamate) - Immobilized

Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

Detailed Experimental Protocols

4.1. Protocol 1: Initial CSP and Mobile Phase Screening

-

Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the initial mobile phase composition.

-

Column Equilibration: Equilibrate the selected chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the analyte solution.

-

Screening Conditions: Perform isocratic runs for each column with the mobile phases listed in Table 1.

-

Evaluation: Assess the chromatograms for any separation between the enantiomers. A promising result is a resolution (Rs) > 0.5.

Table 1: Initial Screening Mobile Phase Compositions

| Mode | Mobile Phase Composition | Flow Rate (mL/min) | Column Temp. (°C) |

| Normal Phase (NP) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 25 |

| Normal Phase (NP) | n-Hexane / Ethanol (90:10, v/v) | 1.0 | 25 |

| Polar Organic (PO) | Methanol / Acetonitrile (50:50, v/v) | 1.0 | 25 |

| Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 1.0 | 25 |

4.2. Protocol 2: Method Optimization

Based on the screening results, select the CSP and mobile phase mode that provided the best initial separation. The following steps outline the optimization process for a hypothetical successful screening on a Chiralpak IA column with a normal phase mobile phase.

-

Optimize Modifier Percentage: Adjust the percentage of the alcohol modifier (e.g., isopropanol) in n-hexane. Analyze the analyte with mobile phases containing 5%, 15%, and 20% IPA.

-

Optimize Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution. Test flow rates of 0.8 mL/min and 1.2 mL/min.